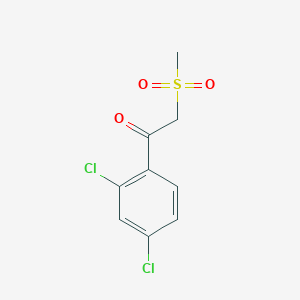
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (DCMSE) is an organic compound used in a variety of scientific applications. It is a colorless, flammable liquid with a pungent odor, and is used for its reactivity with a variety of organic compounds. DCMSE is a versatile reagent with a wide range of applications in both organic synthesis and scientific research. It is an important intermediate in the production of pharmaceuticals and other chemicals, and is also used in the synthesis of polymers and other materials.
科学的研究の応用
Occupational Health and Environmental Toxicology
Research has shown that chlorinated aliphatic solvents, which share structural similarities with "1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone," are associated with various adverse health effects due to occupational exposure. These include central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Studies emphasize the need for prospective biomarker studies to understand the impact of solvent exposure on health better (Ruder, 2006).
Endocrine Disruption and Mitochondrial Effects
DDT and its metabolites, structurally related chlorinated compounds, act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems. Research highlights the significance of these compounds' interaction with nuclear receptors and their impact on mitochondrial function, proposing a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Environmental Remediation
The enzymatic approach has been explored for the remediation of various organic pollutants, including chlorinated compounds, in industrial wastewater. Enzymes, in the presence of redox mediators, have shown potential in enhancing the degradation efficiency of recalcitrant compounds, suggesting a promising avenue for the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Biodegradation of Persistent Herbicides
Herbicides based on 2,4-D, a chlorinated compound, have been extensively used in agriculture, leading to environmental concerns due to their persistence and potential for bioaccumulation. Research on microbial biodegradation has highlighted the role of microorganisms in degrading such compounds, underlining the importance of understanding microbial interactions with persistent pollutants for environmental management (Magnoli et al., 2020).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFKDUWSSTTXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

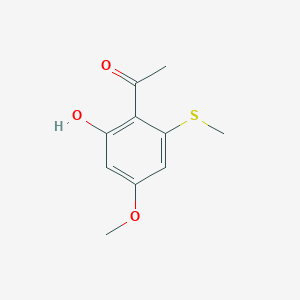
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate](/img/structure/B2836536.png)
![benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2836538.png)
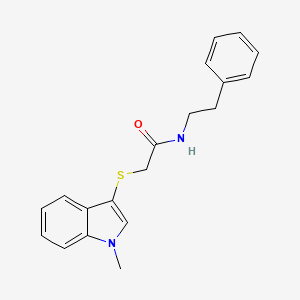
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
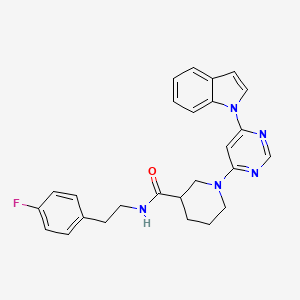

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)
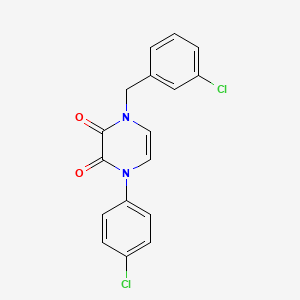

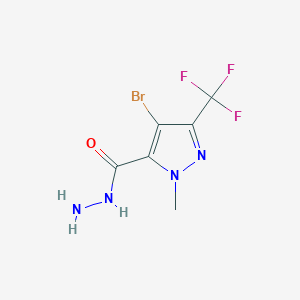
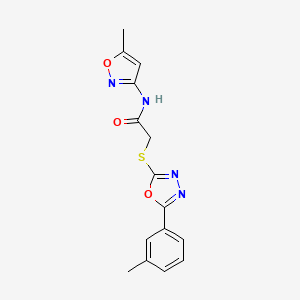
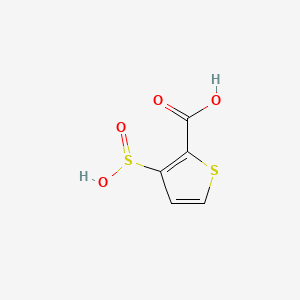
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)